molecular formula C15H28N2O2 B14644852 N,N'-Dicyclohexylformamidinium acetate CAS No. 55152-80-2

N,N'-Dicyclohexylformamidinium acetate

Cat. No.: B14644852
CAS No.: 55152-80-2
M. Wt: 268.39 g/mol
InChI Key: FAOCOKDWQLFWDJ-UHFFFAOYSA-N
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Description

N,N'-Dicyclohexylformamidinium acetate is an organic salt comprising a formamidinium cation and an acetate anion. The formamidinium cation features two cyclohexyl substituents attached to a central amidinium core ([R₂N-CH=NH⁺-NR₂]). The acetate counterion (CH₃COO⁻) enhances solubility in polar solvents, making the compound suitable for applications in catalysis, ionic liquids, or pharmaceutical formulations.

Properties

CAS No.

55152-80-2

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

cyclohexyl-[(cyclohexylamino)methylidene]azanium;acetate

InChI

InChI=1S/C13H24N2.C2H4O2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13;1-2(3)4/h11-13H,1-10H2,(H,14,15);1H3,(H,3,4)

InChI Key

FAOCOKDWQLFWDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[O-].C1CCC(CC1)NC=[NH+]C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N,N’-Dicyclohexylformamidinium acetate typically involves the reaction of dicyclohexylamine with formic acid and acetic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process can be summarized as follows:

    Reaction of Dicyclohexylamine with Formic Acid: This step involves the formation of N,N’-Dicyclohexylformamidine.

    Reaction with Acetic Acid: The formamidine is then reacted with acetic acid to form N,N’-Dicyclohexylformamidinium acetate.

Industrial Production Methods: In industrial settings, the production of N,N’-Dicyclohexylformamidinium acetate may involve the use of advanced techniques such as continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions: N,N’-Dicyclohexylformamidinium acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound is reactive towards nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-Dicyclohexylformamidinium oxide, while reduction can produce N,N’-Dicyclohexylformamidine.

Scientific Research Applications

Chemistry: N,N’-Dicyclohexylformamidinium acetate is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds. It serves as a building block for the synthesis of various organic molecules.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its unique structure allows it to interact with biological macromolecules in specific ways.

Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its ability to form bioactive molecules. It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: In industrial applications, N,N’-Dicyclohexylformamidinium acetate is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of N,N’-Dicyclohexylformamidinium acetate involves its interaction with molecular targets through its amidine group. The compound can form hydrogen bonds and electrostatic interactions with various substrates, leading to specific chemical transformations. The pathways involved include nucleophilic attack and electrophilic addition, depending on the reaction conditions.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Cyclohexyl groups confer higher lipophilicity and steric bulk compared to ethyl or isopropyl substituents. This reduces water solubility but may enhance stability in non-polar environments.

Neutral Formamide Derivative

N,N-Dicyclohexylformamide (C₁₃H₂₃NO, molecular weight 209.33 g/mol) serves as the neutral precursor to the amidinium salt . Unlike the charged formamidinium acetate, the formamide lacks ionic character, resulting in:

  • Lower polarity and reduced solubility in aqueous media.
  • Distinct reactivity (e.g., inability to participate in acid-base catalysis).

Acetate Counterion Comparisons

While metal acetates (e.g., zinc acetate, lead acetate) exhibit antifungal activity (), this compound is distinct due to its organic cation .

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